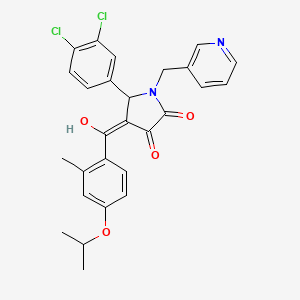
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C25H31N3O4S and a molecular weight of 469.608 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a cyclohexylamino group, and an ethoxybenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves several steps. The synthetic route typically includes the reaction of cyclohexylamine with a suitable carbothioylating agent to form the cyclohexylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-naphthyl 4-ethoxybenzoate under appropriate reaction conditions to yield the desired compound .
the synthesis generally involves standard organic chemistry techniques such as refluxing, purification by column chromatography, and recrystallization .
Análisis De Reacciones Químicas
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoate moiety.
Aplicaciones Científicas De Investigación
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique structure .
Comparación Con Compuestos Similares
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and reactivity.
4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and interactions with other molecules.
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has an ethylamino group instead of a cyclohexylamino group, which may influence its biological activity and binding affinity.
Propiedades
Número CAS |
765913-05-1 |
|---|---|
Fórmula molecular |
C27H29N3O3S |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
[1-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H29N3O3S/c1-2-32-22-15-12-20(13-16-22)26(31)33-25-17-14-19-8-6-7-11-23(19)24(25)18-28-30-27(34)29-21-9-4-3-5-10-21/h6-8,11-18,21H,2-5,9-10H2,1H3,(H2,29,30,34)/b28-18+ |
Clave InChI |
CUDAOVXNIPUNHH-MTDXEUNCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4CCCCC4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016033.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016043.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)
![[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)
